Cas no 63791-75-3 (4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-)

4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-
- 1-benzyl-2,5-dimethylpiperidin-4-one
- EN300-78838
- CS-0261526
- SB43904
- DTXSID90484517
- 63791-75-3
-
- MDL: MFCD00480734
- インチ: InChI=1S/C14H19NO/c1-11-9-15(12(2)8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
- InChIKey: GALZSXMMVXOBQW-UHFFFAOYSA-N
- SMILES: CC1CN(CC2=CC=CC=C2)C(C)CC1=O
計算された属性
- 精确分子量: 217.14677
- 同位素质量: 217.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 245
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-78838-5.0g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 5.0g |
$2525.0 | 2023-02-12 | |
Enamine | EN300-78838-0.25g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 0.25g |
$431.0 | 2023-02-12 | |
Enamine | EN300-78838-10.0g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 10.0g |
$3746.0 | 2023-02-12 | |
1PlusChem | 1P00IBQK-1g |
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- |
63791-75-3 | 95% | 1g |
$1139.00 | 2024-04-22 | |
1PlusChem | 1P00IBQK-50mg |
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- |
63791-75-3 | 95% | 50mg |
$303.00 | 2024-04-22 | |
Enamine | EN300-78838-0.05g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 0.05g |
$202.0 | 2023-02-12 | |
Enamine | EN300-78838-2.5g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 2.5g |
$1707.0 | 2023-02-12 | |
Enamine | EN300-78838-0.1g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 0.1g |
$301.0 | 2023-02-12 | |
Enamine | EN300-78838-1.0g |
1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |
63791-75-3 | 95% | 1.0g |
$871.0 | 2023-02-12 | |
1PlusChem | 1P00IBQK-500mg |
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- |
63791-75-3 | 95% | 500mg |
$902.00 | 2024-04-22 |
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-に関する追加情報
Introduction to 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl) and Its Significance in Modern Chemical Research
4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl), identified by its CAS number 63791-75-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule, featuring a piperidinone core with dimethyl and phenylmethyl substituents, has garnered attention due to its structural versatility and potential biological activities. The unique arrangement of functional groups within its molecular framework makes it a valuable scaffold for the development of novel therapeutic agents.
The piperidinone moiety is a key structural feature that contributes to the compound's reactivity and interaction with biological targets. Piperidinones are known for their ability to modulate enzyme activity and receptor binding, making them attractive candidates for drug discovery. In particular, the presence of dimethyl groups at the 2- and 5-positions enhances the compound's lipophilicity, which can be advantageous for membrane permeability and bioavailability. The phenylmethyl (benzyl) group at the 1-position introduces additional electronic properties and potential sites for further functionalization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl) with high precision. These studies have highlighted its potential as an inhibitor of various kinases and proteases, which are critical targets in oncology and inflammatory diseases. For instance, preliminary computational studies suggest that this compound may interfere with the ATP-binding pockets of cyclin-dependent kinases (CDKs), thereby inhibiting cell cycle progression.
In parallel, experimental investigations have begun to explore the pharmacological properties of 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl). In vitro assays have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting microtubule formation and inducing apoptosis. These findings align with the growing interest in piperidinone derivatives as anti-cancer agents. Additionally, preliminary toxicity studies indicate that the compound exhibits moderate solubility in water and organic solvents, suggesting potential for oral or intravenous administration.
The synthesis of 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl) involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key steps include condensation reactions to form the piperidinone ring, followed by alkylation and benzyl group introduction. Advances in green chemistry principles have also been applied to optimize these synthetic routes, reducing waste and improving yields. For example, catalytic methods using transition metals have been employed to facilitate selective alkylation without generating harmful byproducts.
The versatility of 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl) as a chemical scaffold has inspired further derivatization efforts. Researchers are exploring modifications to its core structure to enhance potency, selectivity, and pharmacokinetic properties. For instance, replacing one of the dimethyl groups with a halogen or nitrogen-containing heterocycle may alter its binding interactions with biological targets. Such modifications are guided by structure-activity relationship (SAR) studies, which provide insights into how changes in molecular structure influence biological activity.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl). HTS allows researchers to rapidly test thousands of compounds against various biological targets simultaneously, identifying promising candidates for further development. This approach has been particularly effective in identifying lead compounds for drug discovery programs targeting neurological disorders and metabolic diseases.
The future prospects for 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl) are promising as it continues to be investigated in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms evolves, so too will the therapeutic strategies that incorporate this versatile compound into novel drug formulations.
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